

Application Notes and Protocols for Resorcinarene Characterization Using NMR Spectroscopy

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Compound of Interest

Compound Name: *Resorcin[4]arene*

Cat. No.: *B1245682*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of resorcinarenes. These macrocyclic compounds, formed from the condensation of a resorcinol and an aldehyde, exhibit complex conformational behavior and are foundational in supramolecular chemistry and drug delivery systems. NMR provides detailed information on the connectivity of atoms, the three-dimensional structure, and the dynamics of resorcinarenes in solution. This document outlines standard protocols and application notes for the characterization of resorcinarenes using various NMR techniques.

1D NMR Spectroscopy: ^1H and ^{13}C NMR

One-dimensional NMR is the first and most crucial step in characterizing a newly synthesized resorcinarene. ^1H NMR provides information about the different types of protons and their chemical environment, while ^{13}C NMR reveals the number and types of carbon atoms.

Key Spectral Features of a C-methylcalix[1]resorcinarene:

The following tables summarize typical chemical shift ranges for a C-methylcalix[1]resorcinarene. Note that the exact chemical shifts can vary depending on the solvent, temperature, and the specific substituents on the resorcinarene skeleton.[2]

Table 1: ^1H NMR Chemical Shifts for a C-methylcalix[1]resorcinarene in DMSO-d₆.[2]

Proton Type	Multiplicity	Chemical Shift (δ , ppm)	Number of Protons
Methylene bridge (CH)	Quartet	4.43 - 4.49	4H
Aromatic (C-H)	Singlet	6.15	4H
Aromatic (C-H)	Singlet	6.76	4H
Hydroxyl (OH)	Singlet	8.56	8H
Methyl (CH ₃)	Doublet	1.29 - 1.30	12H

Table 2: ^{13}C NMR Chemical Shifts for a C-methylcalix[1]resorcinarene in DMSO-d₆.[2]

Carbon Type	Chemical Shift (δ , ppm)
Methylene bridge (CH)	29.0
Aromatic (C-H)	102.5
Aromatic (C-OH)	123.5
Aromatic (C-C)	125.7
Aromatic (C-OH)	152.3
Methyl (CH ₃)	22.0

2D NMR Spectroscopy for Complete Structural Elucidation

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the resorcinarene backbone, 2D NMR experiments are essential.

- COSY (Correlation Spectroscopy): Identifies spin-spin couplings between protons, typically over two to three bonds. This is useful for confirming the coupling between the methine proton of the methylene bridge and the protons of the R-group.[3][4][5]
- HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ^1H and ^{13}C nuclei. This allows for the direct assignment of the carbon spectrum based on the already assigned proton spectrum.[3][4][5]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying long-range connectivities and confirming the overall structure of the macrocycle.[3][4][5]

Advanced NMR Techniques for Studying Resorcinarene Properties

a) Variable Temperature (VT) NMR for Conformational Analysis

Resorcinarenes can exist in different conformations (e.g., cone, boat, chair). These conformations can interconvert in solution, and the rate of this exchange is temperature-dependent. VT-NMR is a powerful technique to study this dynamic behavior.[6]

- At high temperatures, if the conformational exchange is fast on the NMR timescale, an averaged spectrum is observed, often indicating a higher symmetry (e.g., C_{4v}).[6]
- As the temperature is lowered, the exchange slows down, leading to broadening of the signals and eventual splitting into separate signals for each conformation, confirming a lower symmetry (e.g., C_{2v}).[6][7]

b) DOSY (Diffusion-Ordered Spectroscopy) NMR for Aggregation Studies

Resorcinarenes are known to self-assemble into larger aggregates in solution. DOSY NMR is a non-invasive technique that separates the NMR signals of different species based on their diffusion coefficients, which is related to their size. This allows for the study of aggregation phenomena.[8][9][10]

- Monomeric resorcinarene molecules will exhibit a larger diffusion coefficient compared to larger aggregates.
- By monitoring the changes in diffusion coefficients as a function of concentration or solvent conditions, the formation and size of aggregates can be determined.[9][11]

c) Quantitative NMR (qNMR)

qNMR can be used to determine the purity of a resorcinarene sample or the concentration of a resorcinarene solution with high accuracy.[12][13][14][15][16] This is achieved by comparing the integral of a resorcinarene signal to the integral of a known amount of an internal standard. [12][15]

Experimental Protocols

Protocol 1: Standard ^1H and ^{13}C NMR Analysis

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid resorcinarene sample for ^1H NMR and 20-30 mg for ^{13}C NMR.[17][18]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a clean, dry vial.[18][19][20]
 - Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.[20]
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.

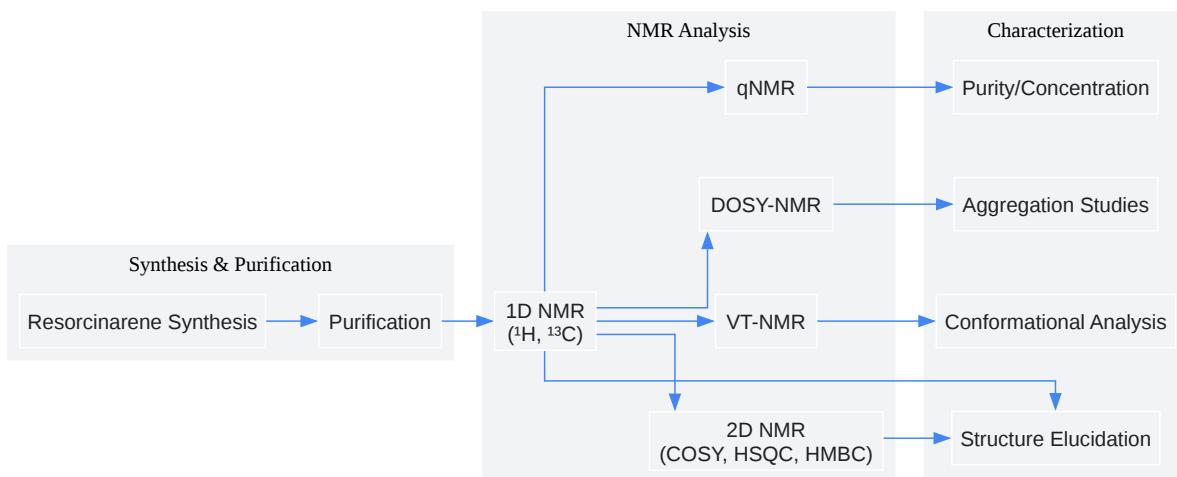
- Lock and shim the magnetic field.
- Acquire a standard ^1H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]
- Acquire a proton-decoupled ^{13}C NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands of scans depending on the sample concentration).[1]

- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ^1H NMR spectrum.

Protocol 2: 2D NMR (COSY, HSQC, HMBC)

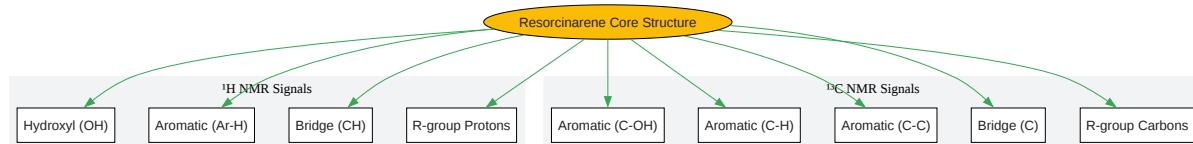
- Sample Preparation: Follow the same procedure as for 1D NMR, ensuring a sufficiently concentrated sample for good signal-to-noise in a reasonable timeframe.
- Data Acquisition:
 - Use standard, pre-defined parameter sets for COSY, HSQC, and HMBC experiments available on the spectrometer software.
 - The number of scans and increments in the indirect dimension will depend on the sample concentration and desired resolution.
- Data Processing and Analysis:
 - Process the 2D data using the spectrometer software.
 - Analyze the cross-peaks to establish correlations and build up the molecular structure.

Visualizations



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Caption: Workflow for Resorcinarene Characterization.



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Caption: Resorcinarene Structural Components and NMR Signals.

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